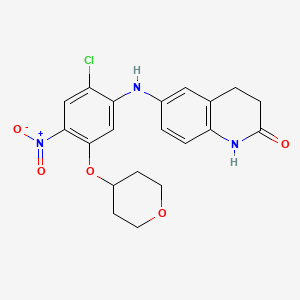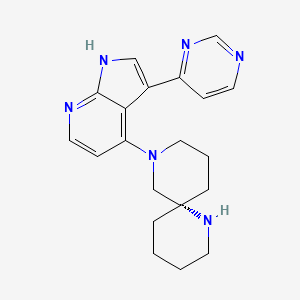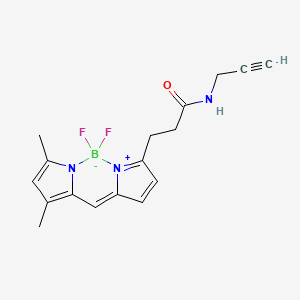
BF844
Übersicht
Beschreibung
BF-844 is a chemical compound known for its potential to mitigate hearing loss in individuals with Usher Syndrome Type III, which is caused by mutations in the CLRN1 gene . This compound has shown promising results in both in vitro and in vivo studies, making it a significant focus of research in the field of genetic hearing loss.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BF-844 involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The core structure of BF-844 is synthesized through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of BF-844 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to synthesize the core structure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity BF-844.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
BF-844 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BF-844 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können BF-844 in seine reduzierten Formen umwandeln.
Substitution: BF-844 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitutionsreagenzien: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nucleophile.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
BF-844 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: BF-844 wird als Modellverbindung in Studien zu chemischen Reaktionen und Mechanismen verwendet.
Biologie: In der biologischen Forschung wird BF-844 verwendet, um die Auswirkungen von Genmutationen auf den Hörverlust zu untersuchen.
Medizin: BF-844 wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Hörverlust im Zusammenhang mit dem Usher-Syndrom Typ III untersucht.
Industrie: BF-844 wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt.
Wirkmechanismus
BF-844 entfaltet seine Wirkungen durch Stabilisierung des CLRN1-Proteins, das bei Personen mit Usher-Syndrom Typ III mutiert ist. Die Verbindung erleichtert den Transport des CLRN1-Proteins zur Plasmamembran und bewahrt so seine Funktion. Dieser Mechanismus trägt dazu bei, den progressiven Hörverlust im Zusammenhang mit der Mutation zu verringern .
Wirkmechanismus
BF-844 exerts its effects by stabilizing the CLRN1 protein, which is mutated in individuals with Usher Syndrome Type III. The compound facilitates the transport of the CLRN1 protein to the plasma membrane, thereby preserving its function. This mechanism helps mitigate the progressive hearing loss associated with the mutation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BF-844: Bekannt für seine Fähigkeit, das CLRN1-Protein zu stabilisieren.
Tetrafluoroborat: Im Labor in ähnlicher Weise als schwach koordinierendes Anion verwendet.
Hexafluorophosphat: Im Vergleich zu BF-844 stabiler gegenüber Hydrolyse und anderen chemischen Reaktionen.
Einzigartigkeit
BF-844 ist einzigartig in seiner spezifischen Wirkung auf das CLRN1-Protein, was es zu einer wertvollen Verbindung für die Untersuchung und möglicherweise Behandlung des Usher-Syndroms Typ III macht. Seine Fähigkeit, das CLRN1-Protein zu stabilisieren und seinen Transport zur Plasmamembran zu erleichtern, unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNSCKMVODVWRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404506-35-9 | |
| Record name | BF-844 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1404506359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BF-844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4QOD73S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)



![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![2-[4-[(E)-2-[2-fluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide;fluoride](/img/structure/B605985.png)




